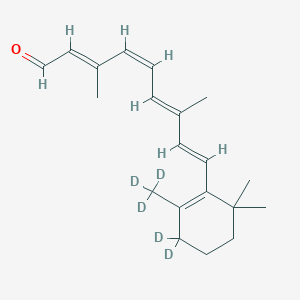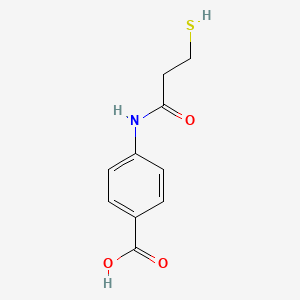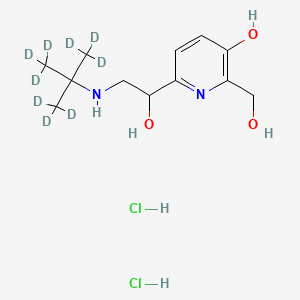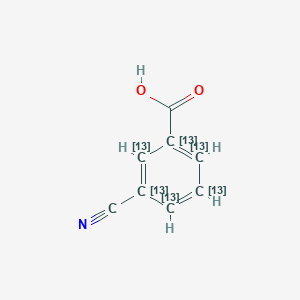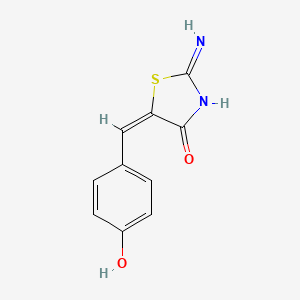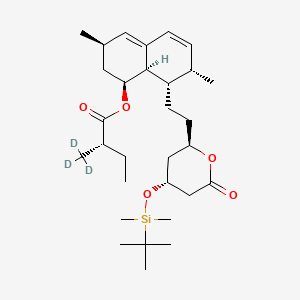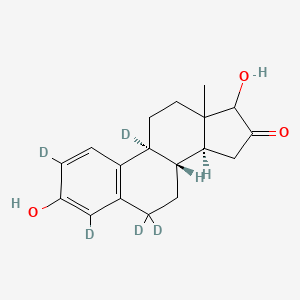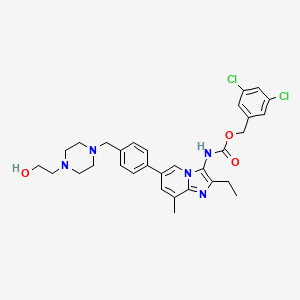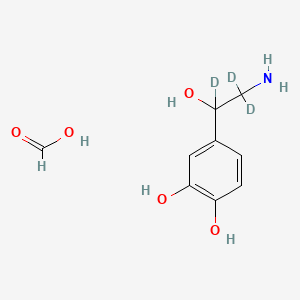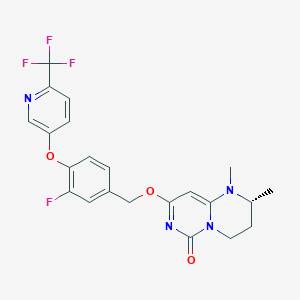
Lp-PLA2-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lp-PLA2-IN-11 is a compound that inhibits the activity of lipoprotein-associated phospholipase A2. Lipoprotein-associated phospholipase A2 is an enzyme that plays a significant role in the development of atherosclerosis by hydrolyzing oxidized phospholipids in low-density lipoproteins, leading to the formation of pro-inflammatory and pro-atherogenic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lp-PLA2-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Lp-PLA2-IN-11 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Lp-PLA2-IN-11 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of lipoprotein-associated phospholipase A2 and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory responses and oxidative stress.
Medicine: Explored as a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases.
Wirkmechanismus
Lp-PLA2-IN-11 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the formation of pro-inflammatory molecules. By inhibiting this enzyme, this compound reduces the production of these molecules, thereby mitigating inflammation and atherosclerosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Darapladib: Another inhibitor of lipoprotein-associated phospholipase A2, used in the treatment of atherosclerosis.
Rilapladib: Similar to darapladib, it inhibits lipoprotein-associated phospholipase A2 and is investigated for its potential in treating cardiovascular diseases
Uniqueness
Its distinct molecular structure and mechanism of action make it a valuable tool for studying the role of lipoprotein-associated phospholipase A2 in different biological processes .
Eigenschaften
Molekularformel |
C22H20F4N4O3 |
|---|---|
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
(2R)-8-[[3-fluoro-4-[6-(trifluoromethyl)pyridin-3-yl]oxyphenyl]methoxy]-1,2-dimethyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one |
InChI |
InChI=1S/C22H20F4N4O3/c1-13-7-8-30-20(29(13)2)10-19(28-21(30)31)32-12-14-3-5-17(16(23)9-14)33-15-4-6-18(27-11-15)22(24,25)26/h3-6,9-11,13H,7-8,12H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
WRAGBQQCIJKJRC-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@@H]1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C |
Kanonische SMILES |
CC1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


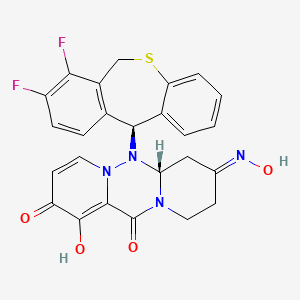
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
